isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
Description
This compound belongs to the benzofuran carboxylate ester family, characterized by a benzofuran core substituted with a methyl group at position 2, a 3-nitrobenzyloxy group at position 5, and an isopropyl ester at position 3.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12(2)26-20(22)19-13(3)27-18-8-7-16(10-17(18)19)25-11-14-5-4-6-15(9-14)21(23)24/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPWQIBSWGYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 369.4 g/mol. Its structure features a benzofuran core with functional groups that contribute to its biological activities.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its interaction with biological targets involved in inflammatory pathways. Research indicates that compounds with similar structures often modulate inflammatory responses, suggesting that this compound could have therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Research into the anticancer potential of this compound reveals promising results. Similar benzofuran derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that benzofuran-containing compounds can induce DNA damage and exhibit selective cytotoxicity towards tumor cells . The mechanism of action may involve the interaction with DNA or other cellular targets, leading to apoptosis in cancer cells.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Isopropyl 2-methylbenzoate | Simpler structure; lacks nitro group | |
| 3-Nitrobenzyl acetate | Contains an acetate instead of a benzofuran core | |
| Benzofuran derivatives | Varies | Diverse biological activities based on substituents |
This table illustrates how the unique combination of structural elements in this compound may confer distinct biological properties compared to its analogs.
Case Studies and Research Findings
Several case studies have investigated the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:
- Cytotoxicity Studies : In one study, benzofuran derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines, with certain modifications enhancing their activity. The introduction of specific functional groups significantly influenced their effectiveness against cancer cells .
- Mechanistic Insights : Research has shown that the interaction of benzofuran derivatives with DNA can lead to significant DNA damage, which is a crucial mechanism for their anticancer activity. The presence of hydroxyl groups in specific positions has been linked to increased potency .
Scientific Research Applications
Chemical Properties and Structure
This compound has the following molecular formula: CHNO. Its structure features a benzofuran moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
-
Pharmaceutical Development
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. Isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation, particularly in breast and colon cancers. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
-
Neuroprotective Effects
- Cognitive Enhancement : Studies have suggested that benzofuran derivatives may possess neuroprotective effects, potentially enhancing cognitive function. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress, which is linked to neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate
Molecular Formula : C₁₇H₂₀O₅
Molecular Weight : 304.34 g/mol
Substituent at Position 5 : Isobutyryloxy (acyloxy group).
Key Differences :
- The target compound features a 3-nitrobenzyloxy group (aromatic nitro-substituted ether), whereas the analog has an isobutyryloxy ester (aliphatic acyloxy group).
- Electronic Effects: The nitro group in the target compound enhances electrophilicity and polarity compared to the electron-neutral isobutyryloxy group.
- Molecular Weight: The nitrobenzyloxy substituent increases the molecular weight by ~65 g/mol (estimated target molecular weight: ~369 g/mol).
- Reactivity: The nitro group may participate in redox reactions or serve as a hydrogen-bond acceptor, unlike the isobutyryloxy group, which is more hydrolytically labile .
Table 1: Structural and Physicochemical Comparison
Pharmacologically Relevant Benzofuran Derivatives
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran Derivatives
Example: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide . Key Differences:
- Ring Saturation : The dihydroisobenzofuran core (partially saturated) contrasts with the fully aromatic benzofuran in the target compound.
- Substituents: Fluorophenyl and dimethylaminopropyl groups introduce distinct electronic and steric effects, likely directing these compounds toward central nervous system (CNS) applications.
- Functional Groups : Carboxamide and nitrile groups enhance hydrogen-bonding capacity compared to the nitrobenzyloxy ester in the target compound .
Perfluorinated Sulfonamide-Benzofuran Hybrids
Example : Perfluoroalkane sulfonamide derivatives (e.g., [70900-38-8]) .
Key Differences :
Implications of Substituent Variations
Electronic and Steric Effects
- Nitrobenzyloxy vs. Isobutyryloxy : The nitro group’s electron-withdrawing nature may reduce electron density at the benzofuran core, altering reactivity in electrophilic substitution or cyclization reactions.
- Fluorophenyl vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for isopropyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves multi-step reactions, such as Claisen condensation to form the benzofuran core, followed by Friedel-Crafts acylation or Suzuki coupling to introduce substituents. For example, similar ethyl esters are synthesized via NaH-mediated alkoxy group introduction in THF under inert conditions . Maximizing yields requires precise control of reaction parameters (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Catalytic systems like Pd-based catalysts may enhance coupling efficiency for nitrobenzyloxy groups .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the nitrobenzyloxy group’s aromatic signals and ester carbonyl peaks .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying nitro group presence .
- IR Spectroscopy : Detects ester (C=O, ~1700 cm) and nitro (NO, ~1520–1350 cm) functional groups .
- HPLC : Purity analysis (>95%) ensures minimal byproducts .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group in the 3-nitrobenzyloxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : The nitro group’s strong electron-withdrawing nature activates the benzyloxy moiety for nucleophilic attack. Kinetic studies using varying substituents (e.g., comparing nitro vs. methoxy groups) can quantify this effect. Computational tools like DFT calculations predict charge distribution and transition states, while experimental rate constants under controlled conditions (solvent, temperature) validate reactivity trends .
Q. What structure-activity relationships (SAR) explain the biological activity of nitrobenzyloxy-substituted benzofurans compared to halogenated analogs?
- Methodology :
- Comparative Assays : Test antimicrobial/anticancer activity against halogenated analogs (e.g., 4-fluorobenzoyloxy or 6-bromo derivatives) to assess substituent effects .
- Lipophilicity Studies : Measure logP values to correlate nitro group’s polarity with membrane permeability.
- Table :
| Substituent | IC (μM) | logP |
|---|---|---|
| 3-Nitrobenzyloxy | 12.5 | 2.8 |
| 4-Fluorobenzoyloxy | 18.7 | 3.1 |
| 6-Bromo | 25.4 | 3.5 |
| Hypothetical data based on . |
Q. How can contradictory data in biological assays (e.g., antimicrobial vs. inactive results) be resolved?
- Methodology :
- Dose-Response Curves : Establish reproducibility across multiple cell lines or bacterial strains.
- Metabolic Stability Tests : Assess compound degradation in assay media (e.g., LC-MS monitoring) .
- Structural Confirmation : Verify batch purity via X-ray crystallography (as done for benzofuran analogs in ) to rule out isomer contamination.
Q. What computational approaches are suitable for predicting interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use software like AutoDock to model binding poses with target proteins (e.g., cytochrome P450 or bacterial topoisomerases).
- MD Simulations : Simulate ligand-protein dynamics over nanoseconds to evaluate binding stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., nitro group’s hydrogen bonding with active sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
